molecular formula C8H12N2S3 B13109620 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol CAS No. 4887-26-7

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol

Cat. No.: B13109620
CAS No.: 4887-26-7
M. Wt: 232.4 g/mol
InChI Key: PLDIBUMXSISOET-UHFFFAOYSA-N
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Description

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C8H12N2S3 and a molecular weight of 232.39 g/mol It is known for its unique structure, which includes a thiadiazole ring substituted with a cyclohexylsulfanyl group and a thiol group

Preparation Methods

The synthesis of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sulfur and subsequent thiolation . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell membrane integrity or inhibit essential enzymes in microorganisms . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth . The exact molecular targets and pathways can vary based on the specific derivative and its mode of action.

Comparison with Similar Compounds

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its cyclohexylsulfanyl group, which imparts specific steric and electronic effects, potentially enhancing its stability and reactivity in certain applications.

Properties

CAS No.

4887-26-7

Molecular Formula

C8H12N2S3

Molecular Weight

232.4 g/mol

IUPAC Name

5-cyclohexylsulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H12N2S3/c11-7-9-10-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,11)

InChI Key

PLDIBUMXSISOET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NNC(=S)S2

Origin of Product

United States

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